(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol
CAS No.:
Cat. No.: VC16643822
Molecular Formula: C32H52O3
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H52O3 |
|---|---|
| Molecular Weight | 484.8 g/mol |
| IUPAC Name | [(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23+,24+,26-,27+,28+,30-,31+,32-/m1/s1 |
| Standard InChI Key | AMYYCORMRINIHJ-SZNQYELCSA-N |
| Isomeric SMILES | C[C@H](CC[C@H](C(=C)C)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
| Canonical SMILES | CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol belongs to the euphane triterpenes, a subclass of terpenoids distinguished by a 30-carbon skeleton derived from squalene cyclization. Its IUPAC name—[(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate—encapsulates its stereochemical complexity, including multiple chiral centers and a lanostane-like framework . The acetyloxy group at C-3 enhances lipophilicity, potentially influencing membrane permeability and target interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₅₂O₃ |
| Molecular Weight | 484.8 g/mol |
| CAS Number | 1352001-09-2 |
| IUPAC Name | [(3S,5R,9R,10R,13S,14S,17S)-17-[(2R,5R)-5-hydroxy-6-methylhept-6-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-... |
Synthesis and Isolation Strategies
Natural Extraction
The compound is primarily isolated from plant sources, notably the bark of species within the Euphorbiaceae family. Extraction protocols typically involve solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using silica gel or HPLC. Recent advancements in ultrasonic-assisted extraction have improved yield efficiency, though scalability remains challenging due to the compound’s low natural abundance .
Synthetic Routes
Total synthesis of (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol remains underexplored, but modular approaches leveraging triterpene biosynthesis pathways are under investigation. Key steps include:
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Squalene Epoxidation: Initiation of cyclization via squalene epoxide intermediates.
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Lanostane Framework Assembly: Enzymatic or acid-catalyzed cyclization to form the tetracyclic core.
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Post-Cyclization Modifications: Acetylation at C-3 and hydroxylation at C-24, guided by stereoselective catalysts .
| Supplier | Purity | Price (5mg) | Storage Conditions |
|---|---|---|---|
| Vulcanchem | 98% | $883 | -20°C, desiccated |
| RayBiotech | 95–99% | $936 | -20°C, inert gas |
| Cymitquimica | ≥95% | €903 | -80°C, dark |
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